(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate
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Overview
Description
The compound (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring substituted with benzoyloxy and bipyrrolo[2,3-d]pyrimidin groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include benzoyl chloride, iodine, and chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bipyrrolo[2,3-d]pyrimidin moiety.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Properties
Molecular Formula |
C38H25ClI2N6O7 |
---|---|
Molecular Weight |
966.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[4-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-iodopyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C38H25ClI2N6O7/c39-31-27-24(40)16-46(32(27)43-19-42-31)33-28-25(41)17-47(34(28)45-20-44-33)35-30(54-38(50)23-14-8-3-9-15-23)29(53-37(49)22-12-6-2-7-13-22)26(52-35)18-51-36(48)21-10-4-1-5-11-21/h1-17,19-20,26,29-30,35H,18H2/t26-,29-,30-,35-/m1/s1 |
InChI Key |
MYTJWTXUMTUHKX-OAFMTEKMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4N5C=C(C6=C5N=CN=C6Cl)I)I)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4N5C=C(C6=C5N=CN=C6Cl)I)I)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
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